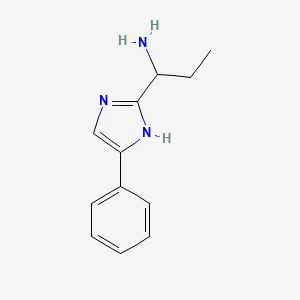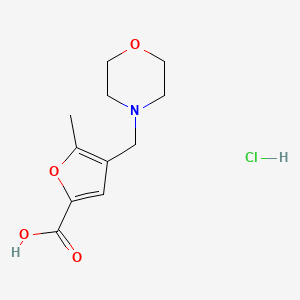
5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride
Vue d'ensemble
Description
5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H16ClNO4 . It has a molecular weight of 261.70 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC1=C(C=C(O1)C(=O)O)CN2CCOCC2.Cl . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as molecular weight, molecular formula, and structural formula. For 5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride, the molecular weight is 261.70, and the molecular formula is C11H16ClNO4 .Applications De Recherche Scientifique
Chemical Synthesis and Compound Formation
5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride plays a crucial role in various chemical synthesis processes. It is used in the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, which incorporates pharmacologically interesting fragments and pharmacophoric substituents (Kandinska, Kozekov, & Palamareva, 2006). Additionally, it has been utilized in the synthesis of various substituted anilines through the Diels−Alder cycloaddition, demonstrating high regioselectivity and yielding diverse phenols (Padwa, Dimitroff, Waterson, & Wu, 1997).
Reaction Studies and Derivative Formation
Reactions involving this compound have led to the formation of diverse derivatives. Studies show the formation of 4-methylsulfanylethynylfuran derivatives and thioamides of furylacetic acid (Remizov, Pevzner, & Petrov, 2019). The compound is also part of the reaction process leading to various antimicrobial compounds (Matiichuk et al., 2021), and it plays a role in the synthesis of other derivatives like alkyl 5-(1,2,3-thiadiazol-4-yl)furan-2-furoate (Kuticheva, Pevzner, & Petrov, 2015).
Pharmacological Applications
In pharmacology, derivatives of this compound have been explored for their potential. For instance, a compound involving morpholine has shown promise for further pharmacological testing as a potential antioxidant due to its antihypoxic actions (Ukrainets, Mospanova, & Davidenko, 2014). Moreover, it has been used in the synthesis of novel cannabinoid ligands (Zhao et al., 2009).
Miscellaneous Applications
The compound also finds application in diverse chemical reactions, such as in the synthesis of 4-oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives (Krutošíková et al., 2001), and in the bromination of furan-2-carboxylate (Chadwick et al., 1973). It is also key in synthesizing azulenes via reactions with morpholine enamines of aldehydes (Yasunami et al., 1993).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-methyl-4-(morpholin-4-ylmethyl)furan-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4.ClH/c1-8-9(6-10(16-8)11(13)14)7-12-2-4-15-5-3-12;/h6H,2-5,7H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIMAWVOPGCTNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)CN2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1419128.png)
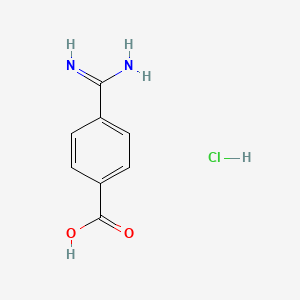
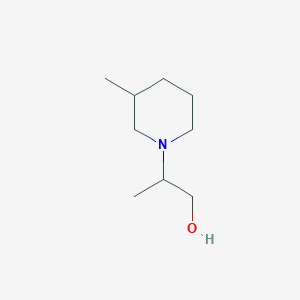
![Methyl-[2-pyrrolidin-1-yl-1-(tetrahydro-pyran-4-yl)-ethyl]-amine](/img/structure/B1419132.png)
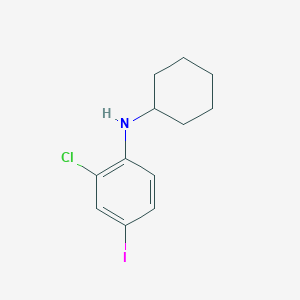
![Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B1419139.png)
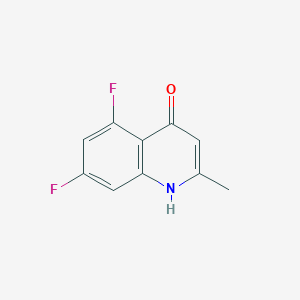
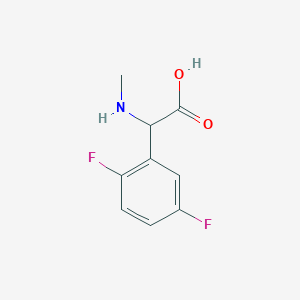
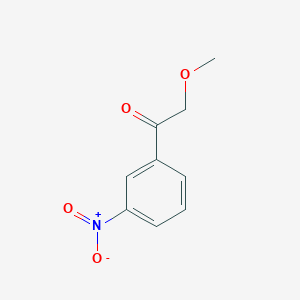
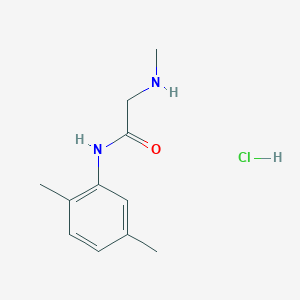
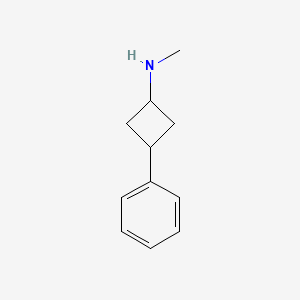
![3-[(Pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1419147.png)
![1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1419148.png)
